
BAY-1816032
概要
説明
BAY 1816032: は、ベンゾイミダゾール1キナーゼに阻害されない芽生え酵素の非常に強力で選択的な阻害剤です。 この化合物は、前臨床試験において、腫瘍細胞増殖を阻害し、他の癌治療の有効性を高める能力を示しており、大きな可能性を秘めています .
科学的研究の応用
BAY 1816032 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicinal chemistry. Some of its key applications include:
Cancer Research: BAY 1816032 has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments such as taxanes and PARP inhibitors
Cell Cycle Studies: The compound is used to study the role of budding uninhibited by benzimidazoles 1 kinase in cell cycle regulation and chromosome segregation
Drug Development: BAY 1816032 serves as a valuable tool in the development of new cancer therapies by providing insights into the mechanisms of budding uninhibited by benzimidazoles 1 kinase inhibition and its impact on tumor cells
作用機序
BAY 1816032は、ベンゾイミダゾール1キナーゼに阻害されない芽生え酵素の触媒活性を阻害することで、その効果を発揮します。この酵素は、染色体腕の分解と、紡錘体付着エラーの解決のための染色体旅客複合体の位置決めにおいて重要な役割を果たします。 この酵素を阻害することにより、BAY 1816032はこれらのプロセスを阻害し、染色体の誤った分離と腫瘍細胞の死につながります .
類似の化合物との比較
類似の化合物:
独自性:
- BAY 1816032は、その高い効力、長い標的滞留時間、ベンゾイミダゾール1キナーゼに阻害されない芽生え酵素に対する優れた選択性においてユニークです。 また、他の癌治療と組み合わせて使用した場合、相乗的または相加的な効果を示し、癌研究と治療において貴重なツールとなっています .
生化学分析
Biochemical Properties
BAY-1816032 inhibits BUB1 enzymatic activity with an IC50 of 7 nanomol/L . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes . This compound interacts with BUB1 kinase, a protein involved in centromere cohesion and attachment error correction .
Cellular Effects
This compound has been demonstrated to inhibit histone H2A-Thr120 phosphorylation with an IC50 of 29 ± 23 nM . This phosphorylation is a substrate of BUB1 kinase . The inhibition of this phosphorylation by this compound suggests that it can influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BUB1 kinase, which is involved in centromere cohesion and attachment error correction . By inhibiting BUB1 kinase, this compound can induce chromosome mis-segregation, especially when combined with low concentrations of paclitaxel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long target residence time, suggesting that it has good stability . More studies are needed to understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been tested at doses ranging from 0.5 to 5 mg/kg (po) and 0.5 to 1 mg/kg (iv) . It has demonstrated dose-dependent inhibition of phospho-Thr120 histone H2A in skin tissues .
Metabolic Pathways
Given its role as a BUB1 kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Subcellular Localization
Given its role as a BUB1 kinase inhibitor, it is likely to be localized to the kinetochores where BUB1 kinase functions .
準備方法
合成経路と反応条件: BAY 1816032の合成は、適切な出発物質と試薬を選択することから始まり、複数の段階にわたります。正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません。 化合物の標的親和性、物理化学的特性、薬物動態パラメータを最適化するために、創薬の取り組みが行われたことは知られています .
工業生産方法: BAY 1816032の工業生産方法は、入手可能な文献では明示的に詳細には記載されていません。 一般的に、このような化合物は、最終製品の有効性と安全性を確保するために、精製および品質管理プロセスを含む一連の化学反応によって生成されます .
化学反応の分析
反応の種類: BAY 1816032は、主にベンゾイミダゾール1キナーゼに阻害されない芽生え酵素に対する阻害活性に関連する反応を起こします。 これらの反応には、酵素の活性部位への結合と、その触媒機能の阻害が含まれます .
一般的な試薬と条件: この化合物は、しばしば、タキサン、ATR阻害剤、PARP阻害剤などの他の試薬と組み合わせて使用され、その有効性を高めます。 これらの反応の条件は、一般的に、最適な活性を確保するために、試薬の特定の濃度と制御された環境条件を伴います .
主要な生成物: BAY 1816032を含む反応から生成される主要な生成物は、一般的に、ベンゾイミダゾール1キナーゼに阻害されない芽生え酵素に対する阻害効果と、それに続く腫瘍細胞増殖と生存への影響に関連しています .
科学研究への応用
BAY 1816032は、特に癌生物学と創薬の分野において、幅広い科学研究への応用があります。その主要な用途には以下が含まれます。
類似化合物との比較
BAY 1816032: is compared with other budding uninhibited by benzimidazoles 1 kinase inhibitors such as BAY 1816032 and BAY 1816032
Uniqueness:
- BAY 1816032 is unique in its high potency, long target residence time, and excellent selectivity for budding uninhibited by benzimidazoles 1 kinase. It also shows synergistic or additive effects when used in combination with other cancer treatments, making it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 1816032?
A: BAY 1816032 is a potent and selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase [, ]. BUB1 plays a crucial role in chromosome alignment and spindle assembly checkpoint activation during mitosis. By inhibiting BUB1's catalytic activity, BAY 1816032 disrupts these processes. This leads to chromosome mis-segregation, mitotic delay, and ultimately, cell death []. Specifically, BAY 1816032 inhibits the phosphorylation of histone H2A at threonine 120, a key event in BUB1-mediated signaling [].
Q2: How does the structure of BAY 1816032 relate to its activity?
A: While the provided abstracts don't delve into specific structure-activity relationships for BAY 1816032, they highlight that medicinal chemistry efforts led to its development []. This suggests that researchers explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further research exploring the structure-activity relationship of BAY 1816032 and its analogs could provide valuable insights for designing more effective BUB1 inhibitors.
Q3: What is the significance of BAY 1816032's long target residence time?
A: BAY 1816032 exhibits slow dissociation kinetics, resulting in a prolonged target residence time of 87 minutes []. This is significant because a longer residence time allows the drug to exert its inhibitory effects for a more extended period, potentially leading to enhanced efficacy and a wider therapeutic window.
Q4: Has BAY 1816032 shown any synergistic effects with other anticancer agents?
A: Yes, preclinical studies have demonstrated that BAY 1816032 acts synergistically or additively with several anticancer agents, including taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors [, ]. This synergistic effect suggests that combining BAY 1816032 with these agents could enhance their efficacy and potentially overcome resistance.
Q5: What are the potential clinical applications of BAY 1816032?
A: Preclinical data suggests that BAY 1816032, particularly in combination with taxanes or PARP inhibitors, holds promise for treating various cancers [, ]. The encouraging results from in vivo xenograft studies, coupled with its favorable safety profile, warrant further investigation of BAY 1816032 in clinical trials to confirm its efficacy and safety in human patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




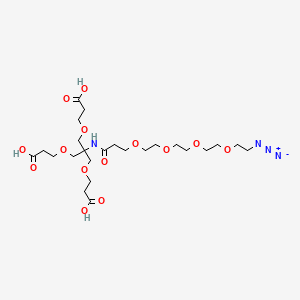
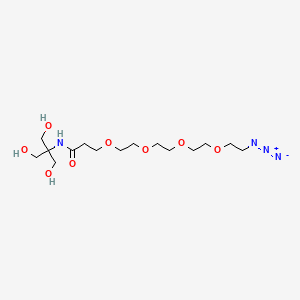
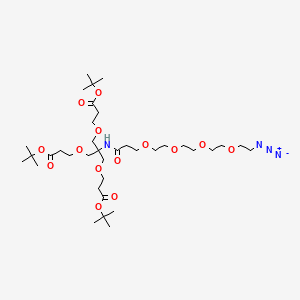
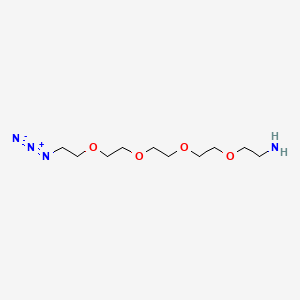
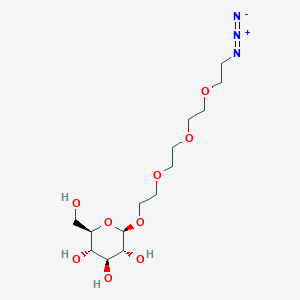
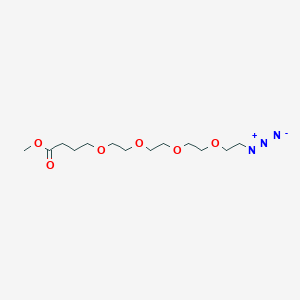
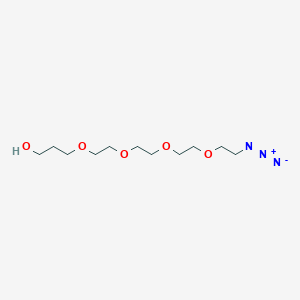
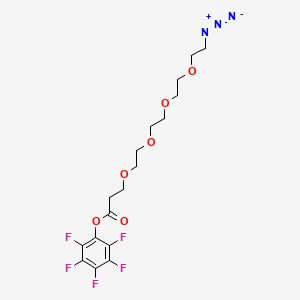
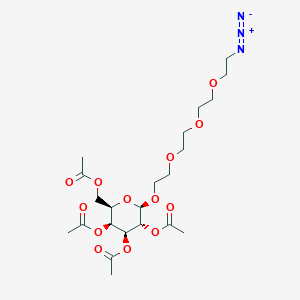
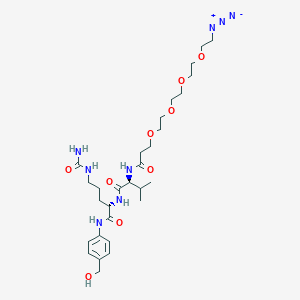
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

